(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is a bicyclic compound that belongs to the class of amines and carboxamides. It features a bicyclo[2.2.1]heptane core with a carboxamide functional group and an amino group, contributing to its potential biological activity. This compound is of interest in medicinal chemistry due to its structural characteristics, which may influence its interaction with biological targets.
This compound can be synthesized through various chemical methods, often involving the manipulation of bicyclic structures. Its relevance in pharmaceutical research highlights its potential applications in drug development.
The synthesis of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide typically involves several steps:
The compound may participate in various chemical reactions due to its functional groups:
Understanding the reactivity of (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide is crucial for its application in synthetic organic chemistry and medicinal chemistry.
The mechanism of action for this compound is largely dependent on its interactions with biological targets:
Studies on similar compounds suggest that modifications to the bicyclic framework can significantly alter pharmacological profiles.
Relevant data on melting point and boiling point should be obtained from experimental studies for precise characterization.
(1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide holds potential applications in:
The norbornene core enforces exceptional conformational rigidity, amplifying stereoelectronic consequences of isomeric differences. In the (1S,2S,3R,4R) configuration, the carboxamide occupies the exo position, projecting outward from the concave face, while the amino group adopts the endo orientation. This spatial arrangement creates a topopharmacological advantage in binding ATP-binding clefts of kinases, where the exo-carboxamide achieves optimal hydrogen-bonding geometry with hinge region residues. Molecular docking simulations reveal the exo isomer’s carbonyl oxygen approaches the backbone NH of catalytic residue Glu107 within 2.8 Å, while the endo isomer’s misaligned carboxamide disrupts this interaction, increasing binding energy by 3.2 kcal/mol [1] [3] [8].
The bridgehead double bond (hept-5-ene) further modulates electronic properties through hyperconjugation, enhancing the carboxamide’s hydrogen-bond accepting capacity. Comparative binding studies of saturated versus unsaturated analogs demonstrate a 15-fold affinity reduction upon saturation, attributable to loss of this electronic contribution and subtle shifts in ring pucker that reposition the pharmacophores. This geometric constraint differentiates the title compound from flexible acyclic analogs, as confirmed by NMR anisotropy measurements showing fixed dihedral angles between pharmacophores (±5° variance) essential for bidentate target engagement [4] [6].
Table 1: Binding Parameters of Norbornene Carboxamide Stereoisomers at Kinase Targets
Stereoisomer Configuration | KD (μM) PKC-α | ΔG (kcal/mol) | H-Bond Distance (Å) | Kinase Selectivity Index |
---|---|---|---|---|
(1S,2S,3R,4R) (exo-carboxamide) | 0.22 ± 0.03 | -9.1 | 2.78 ± 0.12 | 145 |
(1R,2R,3S,4S) (enantiomer) | 18.6 ± 1.2 | -6.4 | 3.42 ± 0.21 | 3.2 |
2-endo-carboxamide diastereomer | 9.7 ± 0.8 | -7.0 | 3.05 ± 0.18 | 8.7 |
Saturated analog (heptane core) | 3.3 ± 0.4 | -7.9 | 2.95 ± 0.15 | 22 |
Isomerization dynamics profoundly influence biological residence time. The endo-amino/exo-carboxamide configuration exhibits a dissociation half-life (t₁/₂) of 43 minutes from PKCα’s catalytic domain – sevenfold longer than the endo-carboxamide diastereomer. Crystallographic evidence attributes this to complementary desolvation: the exo-oriented carboxamide displaces three ordered water molecules from a hydrophobic subpocket, while the endo isomer retains solvent molecules that destabilize the complex. This translates directly to cellular efficacy, with the (1S,2S,3R,4R) isomer showing IC₅₀ = 0.48 μM in tumor growth inhibition assays versus 6.3 μM for the endo-carboxamide derivative [3] [4] [8].
Diastereomeric diversification at the carboxamide-bearing carbon generates structurally distinct kinase inhibitors with divergent selectivity profiles. Replacing the exo-carboxamide with a carboxylic acid bioisostere (e.g., (1R,2R,3S,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid) transforms target engagement thermodynamics. While both pharmacophores engage identical kinase hinge residues, the carboxylic acid’s ionization state introduces pH-dependent binding. At physiological pH, the anionic carboxylate forms a high-affinity salt bridge with Lys268 (KD = 0.15 μM), but suffers poor cellular permeability (Papp = 2.1 × 10⁻⁶ cm/s), limiting intracellular target inhibition. Conversely, the neutral carboxamide maintains permeability (Papp = 18.7 × 10⁻⁶ cm/s) while achieving sustained kinase occupancy through optimized hydrogen bonding [4] [6] [9].
Systematic N-acylation of the endo-amino group creates diastereomeric derivatives with modulated kinase polyselectivity. Hydrophobic acyl extensions (e.g., 3-(4-chlorobenzamido) derivatives) enhance potency against receptor tyrosine kinases like VEGFR2 (IC₅₀ = 7 nM) by occupying allosteric hydrophobic pockets, but introduce hERG liabilities (IC₅₀ = 1.8 μM). In contrast, polar acyl groups like glycinamides preserve selectivity for serine/threonine kinases. Crucially, stereochemical integrity at C2 and C3 determines whether these modifications induce target-promiscuous binding; the (1S,2S,3R,4R) configuration maintains < 5% off-target binding in kinome-wide screens (468 kinases), while epimerization at C3 increases promiscuity to 22% of tested kinases [2] [7].
Table 2: Kinase Inhibition Profiles of Key Diastereomeric Derivatives
Derivative Structure | PKCα IC₅₀ (nM) | Abl1 IC₅₀ (nM) | VEGFR2 IC₅₀ (nM) | Cellular Permeability (Papp ×10⁶ cm/s) | Kinome Selectivity (S₁₀) |
---|---|---|---|---|---|
(1S,2S,3R,4R)-Carboxamide | 86 ± 12 | 4200 ± 310 | >10,000 | 18.7 ± 1.4 | 0.01 |
(1R,2R,3S,4S)-Carboxamide | 14,200 ± 980 | 930 ± 65 | 2100 ± 190 | 16.9 ± 1.2 | 0.24 |
(1S,2S,3R,4R)-2-Carboxylic acid | 65 ± 9 | >50,000 | >50,000 | 2.1 ± 0.3 | 0.003 |
3-(4-Cl-Benzamido)-(1S,2S,3R,4R) carboxamide | 120 ± 15 | 85 ± 7 | 7 ± 1 | 5.2 ± 0.6 | 0.18 |
3-Glycinamide-(1S,2S,3R,4R) carboxamide | 210 ± 25 | 12,500 ± 860 | >10,000 | 9.8 ± 0.8 | 0.03 |
Stereodirective electronic effects emerge when comparing carboxamide N-alkylation patterns. N-Methylation of the exo-carboxamide in the (1S,2S,3R,4R) scaffold reduces PKCα affinity 30-fold (IC₅₀ = 2.7 μM) by disrupting a critical water-mediated hydrogen bond network observed in co-crystal structures. Conversely, the same modification in the 2-endo-carboxamide diastereomer minimally impacts binding (IC₅₀ shift < 2-fold), indicating divergent solvation patterns. This exemplifies how stereochemistry dictates local dielectric environments – a principle exploitable for tuning kinase subtype selectivity. Molecular dynamics trajectories show the exo-carboxamide’s solvation shell exchanges water molecules 40% slower than the endo isomer, correlating with its superior entropy-driven binding to kinases with solvent-exposed ATP pockets [2] [3] [7].
The bicyclo[2.2.1]heptene scaffold demonstrates superior kinase selectivity over larger analogs like bicyclo[2.2.2]octene derivatives. The strained norbornene core enforces greater torsional restriction (ΔG‡ rotation = 14.2 kcal/mol vs. 9.8 kcal/mol in [2.2.2] analogs), minimizing entropic penalties upon binding. Kinome profiling reveals the norbornene-based carboxamide inhibits only 3/235 kinases at <100 nM, whereas the flexible [2.2.2] analog inhibits 19 kinases, increasing off-target risks. This validates the norbornene scaffold as a precision pharmacophore for selective kinase inhibitor design [10].
The stereochemical precision embedded within (1S,2S,3R,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxamide establishes it as a versatile template for protein kinase modulation. Its exo-carboxamide and endo-amino groups create a vectorially defined pharmacophore that exploits directional binding interactions unattainable with flexible scaffolds. The compound’s rigid geometry translates minor stereochemical modifications into major pharmacological shifts – evidenced by diastereomers exhibiting up to 165-fold differences in kinase affinity and distinct selectivity profiles. This underscores molecular topology as a design principle for next-generation kinase therapeutics, where controlled three-dimensional presentation of pharmacophores supersedes mere two-dimensional connectivity [1] [3] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: